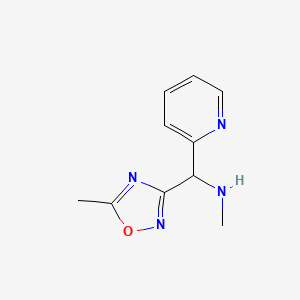
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine” is a synthetic organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine” typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxadiazole Ring: Starting with a suitable precursor, such as a nitrile and a hydrazine derivative, the oxadiazole ring can be formed through cyclization reactions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Methylamine Group: The final step involves the methylation of the amine group using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridine ring, potentially leading to ring-opened products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, “N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the pyridine and oxadiazole rings suggests it might interact with biological targets such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
作用機序
The mechanism of action of “N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-3-yl)methanamine: Similar structure but with a different position of the pyridine ring.
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-4-yl)methanamine: Another positional isomer with the pyridine ring in the 4-position.
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)ethanamine: Similar compound with an ethylamine group instead of a methylamine group.
Uniqueness
The uniqueness of “N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine” lies in its specific combination of functional groups and their spatial arrangement, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C10H12N4O/c1-7-13-10(14-15-7)9(11-2)8-5-3-4-6-12-8/h3-6,9,11H,1-2H3 |
InChIキー |
GCQDEVDRTVLOPB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NO1)C(C2=CC=CC=N2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
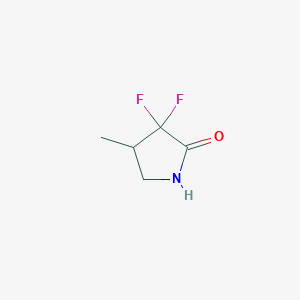
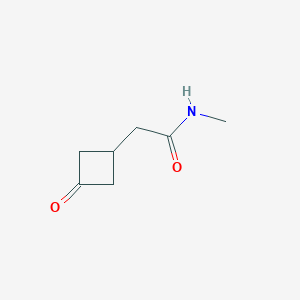
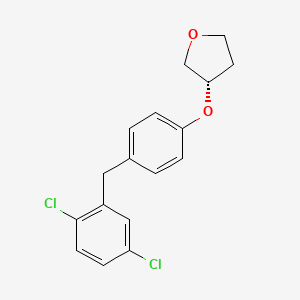
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
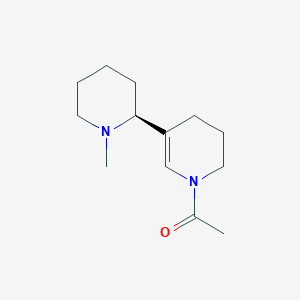
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
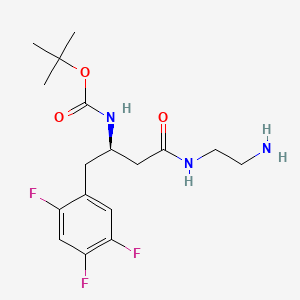
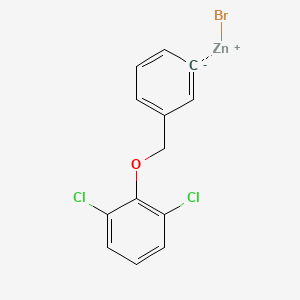

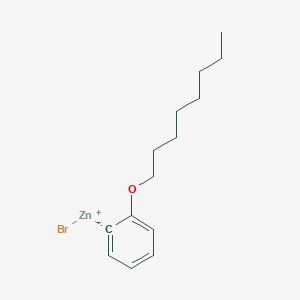
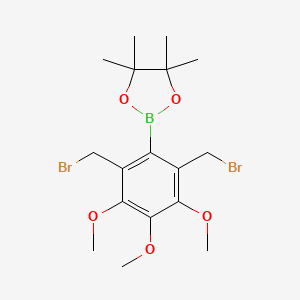
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)
